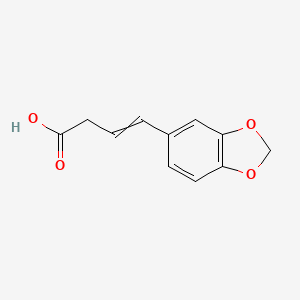
4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid is an organic compound that features a benzodioxole ring attached to a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid typically involves the reaction of 1,3-benzodioxole with a suitable butenoic acid precursor under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)but-3-enoic acid is unique due to its specific structural features, which include the benzodioxole ring and the butenoic acid chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62848-88-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)but-3-enoic acid |
InChI |
InChI=1S/C11H10O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h1-2,4-6H,3,7H2,(H,12,13) |
InChI Key |
WGBOGQWQWZUBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















